Ikk-IN-1 -

Ikk-IN-1

Catalog Number: EVT-254885
CAS Number:
Molecular Formula: C22H26ClN3O4
Molecular Weight: 431.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
IKK-IN-1 is an inhibitor of IKK extracted from patent WO2002024679A1, compound example 18-13.
Source

Ikk-IN-1 was developed through extensive research into small molecule inhibitors of the IκB kinase complex, particularly focusing on the catalytic subunits IKKα and IKKβ. The compound's efficacy has been evaluated in various preclinical studies, highlighting its ability to selectively inhibit these kinases without significantly affecting other kinases in the cellular environment .

Classification

Ikk-IN-1 falls under the category of kinase inhibitors, specifically targeting serine/threonine kinases. It is classified as a selective inhibitor of the IκB kinase complex, which is integral to NF-κB signaling pathways that regulate immune responses, cell survival, and inflammation .

Synthesis Analysis

Methods

The synthesis of Ikk-IN-1 involves several key steps that utilize organic synthesis techniques commonly employed in medicinal chemistry. The process typically begins with the formation of a core scaffold that is modified through various chemical reactions, including:

  • Alkylation: Introducing alkyl groups to enhance lipophilicity.
  • Amination: Incorporating amine groups to improve binding affinity to target kinases.
  • Cyclization: Forming cyclic structures to increase potency and selectivity.

Technical Details

The synthetic route may involve multi-step reactions, including purification processes such as chromatography to isolate the final product. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of Ikk-IN-1 .

Molecular Structure Analysis

Structure

Ikk-IN-1 exhibits a complex molecular structure characterized by multiple functional groups that facilitate its interaction with the IκB kinase complex. The precise three-dimensional configuration is critical for its inhibitory action.

Data

The molecular formula and weight of Ikk-IN-1 are essential for understanding its pharmacokinetics and dynamics. Structural data can be obtained through X-ray crystallography or computational modeling, providing insights into how it binds to the target enzyme .

Chemical Reactions Analysis

Reactions

Ikk-IN-1 primarily functions by inhibiting the phosphorylation activity of IKKα and IKKβ on their substrates, notably IκB proteins. This inhibition prevents the degradation of IκB proteins, thereby blocking NF-κB activation.

Technical Details

The compound's mechanism involves competitive inhibition where it binds to the ATP-binding site of the kinase, preventing substrate phosphorylation. Kinetic studies often reveal its inhibitory constants (IC50 values), indicating its potency against IKKs compared to other kinases .

Mechanism of Action

Process

The mechanism of action for Ikk-IN-1 revolves around its ability to disrupt the phosphorylation cascade initiated by pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1. By inhibiting IKK activity, it effectively blocks NF-κB translocation into the nucleus, thus reducing inflammation and cell survival signals.

Data

Quantitative analyses have shown that Ikk-IN-1 significantly reduces levels of phosphorylated IκBα in treated cells, confirming its role as an effective inhibitor of NF-κB signaling .

Physical and Chemical Properties Analysis

Physical Properties

Ikk-IN-1 is typically presented as a crystalline solid with specific melting points that can indicate purity levels. Solubility profiles in various solvents are also important for formulation development.

Chemical Properties

The chemical stability of Ikk-IN-1 under physiological conditions is crucial for its therapeutic application. Studies often evaluate its half-life, degradation pathways, and reactivity with biological macromolecules .

Applications

Scientific Uses

Ikk-IN-1 has significant potential in scientific research and clinical applications:

  • Inflammatory Diseases: It can be used to study mechanisms underlying chronic inflammation and autoimmune disorders.
  • Cancer Therapy: The compound's ability to inhibit NF-κB may be leveraged in cancer treatments where NF-κB contributes to tumor growth and survival.
  • Drug Development: Insights gained from studies involving Ikk-IN-1 can inform the design of new inhibitors with improved efficacy and selectivity against related kinases .
Introduction to IKK Signaling and Inhibitor Development

Historical Context of IKK Complex Discovery and Functional Elucidation

The identification of the IκB kinase (IKK) complex in the late 1990s revolutionized understanding of NF-κB regulation. In 1997, landmark studies by Mercurio et al. and DiDonato et al. independently reported the purification of a high-molecular-weight (~700 kDa) kinase complex from TNFα-stimulated HeLa cells capable of phosphorylating IκBα at Ser32/Ser36 [6] [9]. This complex contained two catalytic subunits, IKKα (IKK1) and IKKβ (IKK2), sharing 52% sequence identity. A third regulatory subunit, IKKγ/NEMO (NF-κB Essential Modulator), was subsequently identified through genetic complementation studies of NF-κB-unresponsive cell lines [6]. Early biochemical characterization revealed that IKKβ serves as the primary kinase for IκB phosphorylation in the canonical NF-κB pathway, while IKKα emerged as critical for non-canonical pathway activation and developmental processes [2] [6].

Key structural insights followed, including the identification of:

  • Activation loop residues: Ser177/Ser181 in IKKβ and Ser176/Ser180 in IKKα, whose phosphorylation is essential for kinase activity [6] [7]
  • NEMO-Binding Domain (NBD): A hexapeptide motif (LDWSWL) in IKKα/β mediating interaction with NEMO [6]
  • Ubiquitin-Dependent Activation: Seminal work by Chen et al. (1996) demonstrated proteasome-independent IKK activation by polyubiquitination, later linked to K63-linked chains in IL-1/TLR signaling [9]

Table 1: Key Milestones in IKK Complex Characterization

YearDiscoverySignificance
1996Identification of ubiquitin-dependent IKK activationFirst evidence of non-proteolytic ubiquitin signaling [9]
1997Purification of IKK complex; cloning of IKKα/βEstablished IKK as the long-sought IκB kinase [6]
1998Identification of NEMO/IKKγRevealed essential regulatory scaffold for canonical signaling [6]
1999TRAF6 identified as E3 ligase for K63-linked ubiquitination in IKK activationMechanistic link between IL-1/TLR receptors and IKK [9]
2000NEMO-binding domain (NBD) peptide characterizedEnabled development of protein-protein interaction inhibitors [6]

Biological Significance of IKKα/β in NF-κB Pathway Regulation

IKKα and IKKβ exhibit distinct yet overlapping roles in cellular signaling:

Canonical (IKKβ-Dominant) Pathway:

  • Activated by TNFα, IL-1β, LPS, and T/B-cell receptors within minutes [2] [7]
  • IKKβ phosphorylates IκBα at Ser32/36, triggering K48-linked ubiquitination and proteasomal degradation
  • Releases primarily p50-RelA dimers for nuclear translocation and pro-inflammatory gene transcription
  • Strictly NEMO-dependent and sensitive to IKKβ inhibition [3] [8]

Non-Canonical (IKKα-Dominant) Pathway:

  • Activated by CD40L, BAFF, RANKL, and lymphotoxin-β over hours [4]
  • Involves NIK-mediated phosphorylation of IKKα, which phosphorylates p100 (NF-κB2)
  • Induces partial proteolysis of p100 to p52, releasing p52-RelB dimers
  • Critical for lymphoid organ development and B-cell maturation [2] [4]

Structural differences underpin functional divergence:

  • IKKβ contains a ubiquitin-like domain (ULD) essential for substrate specificity and interaction with phosphorylated IκBα [7]
  • IKKα lacks a functional ULD but possesses a nuclear localization sequence enabling chromatin regulation [4]
  • Kinase activity assays reveal IKKβ exhibits 20-50-fold greater activity toward IκBα than IKKα [7] [8]

Table 2: Functional and Structural Properties of IKK Catalytic Subunits

FeatureIKKβIKKα
Primary PathwayCanonicalNon-canonical
Key ActivatorsTNFα, IL-1β, LPS, antigen receptorsCD40L, BAFF, RANKL, LTβR
Critical DomainsKinase domain, ULD, NBD, SDDKinase domain, NLS, NBD, SDD
Phosphorylation SitesSer177, Ser181 (activation loop)Ser176, Ser180 (activation loop)
Substrate PreferenceIκBα > IκBβ > IκBεp100 > β-catenin, SMRT, histone H3
NEMO DependenceAbsoluteMinimal

Rationale for Targeted IKK Inhibition in Disease Modulation

Dysregulated IKK/NF-κB signaling underlies numerous pathologies:

Chronic Inflammatory Diseases:

  • Constitutively active IKKβ observed in rheumatoid arthritis synovium, inflammatory bowel disease lesions, and asthma airways [6] [10]
  • Drives persistent expression of cytokines (TNFα, IL-6), chemokines (IL-8, MCP-1), and adhesion molecules (VCAM-1, ICAM-1) [10]
  • IKKβ inhibition suppresses inflammation in rodent models of arthritis (TPCA-1), colitis (BMS-345541), and COPD (PHA-408) [8] [10]

Oncogenesis and Cancer Progression:

  • IKKβ activation promotes tumor survival through:
  • Anti-apoptotic gene expression (Bcl-2, cFLIP, XIAP) [8]
  • Pro-angiogenic factors (VEGF, IL-8) [7]
  • Epithelial-mesenchymal transition inducers (Snail, Twist) [8]
  • Genomic studies identify IKBKB amplifications in hematologic malignancies and solid tumors [7]
  • Intestinal epithelial IKKβ deletion reduces colitis-associated cancer incidence by 80% in mice [7]

Metabolic Disorders:

  • IKKβ phosphorylates IRS-1 at Ser307, impairing insulin signaling and promoting insulin resistance [10]
  • Hepatic IKKβ inhibition reverses insulin resistance in obese rodent models [8]

Despite therapeutic promise, challenges persist:

  • Toxicity Concerns: Systemic IKKβ inhibition causes immunosuppression and impaired wound healing [8] [10]
  • Kinase Selectivity: Most ATP-competitive inhibitors (e.g., TPCA-1) exhibit off-target effects on structurally related kinases [8]
  • Pathway Redundancy: Non-canonical NF-κB activation may compensate for canonical blockade [4] [8]

Properties

Product Name

Ikk-IN-1

IUPAC Name

7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-5-piperidin-4-yl-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one;hydrochloride

Molecular Formula

C22H26ClN3O4

Molecular Weight

431.9 g/mol

InChI

InChI=1S/C22H25N3O4.ClH/c26-18-2-1-3-19(28-11-13-4-5-13)20(18)17-10-15(14-6-8-23-9-7-14)16-12-29-22(27)25-21(16)24-17;/h1-3,10,13-14,23,26H,4-9,11-12H2,(H,24,25,27);1H

InChI Key

PLLAQIZOLUOIRN-UHFFFAOYSA-N

SMILES

C1CC1COC2=CC=CC(=C2C3=NC4=C(COC(=O)N4)C(=C3)C5CCNCC5)O.Cl

Canonical SMILES

C1CC1COC2=CC=CC(=C2C3=NC4=C(COC(=O)N4)C(=C3)C5CCNCC5)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.